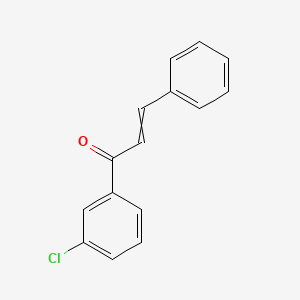

1-(3-Chlorophenyl)-3-phenylprop-2-en-1-one

Description

Properties

IUPAC Name |

1-(3-chlorophenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO/c16-14-8-4-7-13(11-14)15(17)10-9-12-5-2-1-3-6-12/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTOPNSVRZAUZGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30403126 | |

| Record name | 1-(3-chlorophenyl)-3-phenylprop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20426-48-6 | |

| Record name | 1-(3-chlorophenyl)-3-phenylprop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-CHLOROCHALCONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(3-Chlorophenyl)-3-phenylprop-2-en-1-one chemical structure and properties

Structure, Synthesis, and Pharmacological Properties

Executive Summary

This technical guide profiles 1-(3-Chlorophenyl)-3-phenylprop-2-en-1-one , a halogenated chalcone derivative characterized by an

Part 1: Structural Architecture & Physicochemical Profile[1]

The molecule belongs to the 1,3-diaryl-2-propen-1-one class (chalcones).[1][2][3][4] The inclusion of a chlorine atom at the meta (3') position of the acetophenone-derived ring enhances lipophilicity and metabolic stability compared to the parent chalcone, influencing its pharmacokinetic profile.

Identity and Constants

| Parameter | Data |

| IUPAC Name | (2E)-1-(3-chlorophenyl)-3-phenylprop-2-en-1-one |

| CAS Registry | 20426-48-6 |

| Molecular Formula | C |

| Molecular Weight | 242.70 g/mol |

| Melting Point | 81–83 °C (354–356 K) [1] |

| Crystal System | Triclinic, Space Group P-1 [1] |

| LogP (Predicted) | 3.7 (High Lipophilicity) [2] |

| H-Bond Acceptors | 1 (Carbonyl Oxygen) |

Stereochemistry

The thermodynamically stable form is the (E)-isomer (trans), characterized by a large coupling constant (

Part 2: Synthetic Methodology

The standard synthesis employs the Claisen-Schmidt Condensation , a base-catalyzed cross-aldol reaction followed by dehydration.[1][5][6] This protocol is preferred for its high atom economy and selectivity for the (E)-isomer.[1]

Reaction Protocol

Reagents: 3-Chloroacetophenone (1.0 eq), Benzaldehyde (1.0 eq), NaOH (40% aq), Ethanol (95%).

Step-by-Step Procedure:

-

Solubilization: Dissolve 10 mmol of 3-chloroacetophenone and 10 mmol of benzaldehyde in 25 mL of ethanol in a round-bottom flask.

-

Catalysis: Add 5 mL of 40% NaOH dropwise while stirring at 0–5 °C. The basic environment generates the enolate of the acetophenone.

-

Condensation: Allow the mixture to stir at room temperature (25 °C) for 3–6 hours. A precipitate typically forms as the chalcone product is less soluble than the reactants.

-

Quenching: Pour the reaction mixture into crushed ice/water (100 mL) and neutralize with dilute HCl (0.1 M) to pH 7.

-

Purification: Filter the crude solid. Recrystallize from hot ethanol or ethyl acetate to yield yellow crystals (Yield: ~70–85%).[1]

Mechanistic Pathway (DOT Visualization)

The reaction proceeds via an enolate attack on the aldehyde carbonyl, followed by E1cB elimination of water.

Figure 1: Synthetic workflow for the Claisen-Schmidt condensation of 3'-chlorochalcone.

Part 3: Spectroscopic Characterization[1]

Validation of the structure relies on confirming the presence of the enone system and the specific substitution pattern of the A-ring.

Representative NMR Profile ( H NMR, 400 MHz, CDCl )

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 7.80 | Doublet ( | 1H | H- | Diagnostic for trans-alkene; deshielded by carbonyl.[1] |

| 7.52 | Doublet ( | 1H | H- | Coupled to H- |

| 7.95 | Singlet (broad) | 1H | H-2' | Isolated proton between Cl and C=O[1] (A-ring).[1][3][4][7][8][9] |

| 7.85 | Doublet | 1H | H-6' | Ortho to carbonyl (A-ring).[1] |

| 7.60–7.40 | Multiplet | 5H | B-ring | Phenyl protons (overlap with A-ring H-4', H-5').[1] |

Infrared Spectroscopy (FT-IR)

-

1655–1665 cm

: Strong C=O stretching (conjugated ketone).[1] -

1600–1580 cm

: C=C stretching (aliphatic alkene).[1] -

780–750 cm

: C-Cl stretching (characteristic of aryl chlorides).[1]

Part 4: Pharmacological Potential[1][11]

The this compound structure acts as a pharmacophore for various biological targets. Its activity is largely governed by the electrophilicity of the

Mechanism of Action: Michael Addition

The

-

Target: Cysteine 179 in IKK

(NF- -

Effect: Covalent adduction prevents protein function, leading to anti-inflammatory or anti-mitotic effects [3].

Biological Pathways Map

The following diagram illustrates the downstream effects of the chalcone upon cellular entry.

Figure 2: Signal transduction modulation by 3'-chlorochalcone derivatives.[1]

Structure-Activity Relationship (SAR)[1]

-

3-Cl Substitution: The chlorine atom at the meta position of the A-ring increases the LogP (approx 3.7), facilitating membrane permeability compared to the unsubstituted analogue. It also provides steric bulk that may enhance binding affinity in hydrophobic pockets of enzymes like monoamine oxidase B (MAO-B) or tubulin [4].[1]

-

Enone Linker: Essential for activity.[1][5] Reduction of the double bond (to the saturated ketone) typically abolishes cytotoxicity, confirming the necessity of the Michael acceptor moiety.

References

-

Crystal Structure & Physical Data: Fun, H. K., et al. "(2E)-1-(3-Chlorophenyl)-3-phenylprop-2-en-1-one."[1] Acta Crystallographica Section E: Structure Reports Online, vol. 66, no. 1, 2010, p. o157.

-

Chemical Properties & Identifiers: National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 4421903, this compound." PubChem, 2024.

-

General Pharmacological Mechanisms: Orlikova, B., et al. "Dietary Chalcones with Chemopreventive and Chemotherapeutic Potential." Genes & Nutrition, vol. 6, 2011, pp. 125–147. (Contextual grounding for Michael Acceptor mechanism).

-

Synthetic Methodology (Claisen-Schmidt): Vogel, A. I.[1][2][5][10] Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman Scientific & Technical, 1989. (Standard Reference for Aldol Condensation protocols).

Sources

- 1. This compound | C15H11ClO | CID 4421903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one – Material Science Research India [materialsciencejournal.org]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. praxilabs.com [praxilabs.com]

- 6. magritek.com [magritek.com]

- 7. rsc.org [rsc.org]

- 8. Claisen-Schmidt Condensation (Chapter 29) - Name Reactions in Organic Synthesis [cambridge.org]

- 9. mdpi.com [mdpi.com]

- 10. Buy (2E)-3-(3-Chlorophenyl)-1-phenylprop-2-en-1-one | 5328-73-4 [smolecule.com]

Technical Monograph: (2E)-1-(3-chlorophenyl)-3-phenylprop-2-en-1-one

[1]

Common Name: 3'-Chlorochalcone

CAS Registry Number: 20426-48-6

Class:

Executive Summary

(2E)-1-(3-chlorophenyl)-3-phenylprop-2-en-1-one is a synthetic chalcone derivative characterized by a 1,3-diaryl-2-propen-1-one scaffold. Unlike its isomer 3-chlorochalcone (where the chlorine is on the aldehyde-derived ring), this molecule features a meta-chloro substitution on the acetophenone-derived ring (Ring A). This specific substitution pattern modulates the electrophilicity of the

Chemical Identity & Physicochemical Profile[1][4][5][6][7][8][9][10]

The following data distinguishes 3'-chlorochalcone from its structural isomers.

| Property | Specification |

| IUPAC Name | (2E)-1-(3-chlorophenyl)-3-phenylprop-2-en-1-one |

| CAS Number | 20426-48-6 |

| Molecular Formula | |

| Molecular Weight | 242.70 g/mol |

| Melting Point | 93–94 °C |

| Appearance | Pale yellow crystalline solid |

| Solubility | Soluble in DMSO, Ethanol, DCM; Insoluble in water |

| Key Spectral Feature (IR) | |

| Key Spectral Feature ( | Trans-alkene coupling constant |

Critical Distinction: Researchers must verify the position of the chlorine atom.

Target (3'-Cl): Chlorine on the ketone side (derived from 3-chloroacetophenone).

Isomer (3-Cl): Chlorine on the aldehyde side (derived from 3-chlorobenzaldehyde).

Synthetic Pathway: Claisen-Schmidt Condensation[6][11]

The definitive synthesis utilizes a base-catalyzed Claisen-Schmidt condensation.[3] This pathway is preferred over acid catalysis due to higher yields and easier workup for halogenated derivatives.

Reaction Mechanism

The reaction proceeds via the formation of an enolate ion from 3-chloroacetophenone, which attacks the electrophilic carbonyl of benzaldehyde. Subsequent dehydration yields the thermodynamically stable (

Experimental Protocol

-

Reagents: 3-Chloroacetophenone (1.0 eq), Benzaldehyde (1.0 eq), NaOH (40% aq), Ethanol (95%).

-

Procedure:

-

Enolate Formation: Dissolve 3-chloroacetophenone in ethanol at 0–5 °C. Add NaOH solution dropwise. Stir for 15 minutes.

-

Condensation: Add benzaldehyde dropwise to the enolate mixture.

-

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitoring via TLC (Hexane:EtOAc 4:1) is mandatory to ensure consumption of the ketone.

-

Workup: Pour the reaction mixture into crushed ice/water containing dilute HCl (to neutralize excess base).

-

Purification: Filter the resulting yellow precipitate. Recrystallize from hot ethanol to obtain yellow needles (MP: 93–94 °C).

-

Mechanistic Workflow (DOT Visualization)

Figure 1: Step-by-step reaction logic for the synthesis of 3'-chlorochalcone.

Structural Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic markers.

H NMR Interpretation (CDCl , 400 MHz)

-

-Unsaturated System: Look for two doublets between

-

Coupling Constant (

): A

-

-

Aromatic Region: The 3-chlorophenyl ring will show a distinct pattern (singlet-like resonance for the proton between Cl and C=O) compared to the monosubstituted benzaldehyde ring.

Mass Spectrometry

-

Molecular Ion:

at -

Isotopic Pattern: A characteristic 3:1 ratio for the

and

Therapeutic Potential & SAR Analysis

The 3'-chlorochalcone scaffold acts as a "privileged structure" in medicinal chemistry. Its activity is governed by the Michael acceptor reactivity of the enone linker.

Mechanism of Action

The

Pharmacophore Mapping (DOT Visualization)

Figure 2: Structure-Activity Relationship (SAR) highlighting the electrophilic warhead and lipophilic modulation.

References

-

ChemicalBook. (2023). 3'-Chlorochalcone Properties and CAS 20426-48-6.[4][1][2][5][6] Retrieved from

-

SpectraBase. (2025).[7] 3'-Chlorochalcone Spectral Data (IR/NMR). Wiley Science Solutions. Retrieved from [7]

-

Ashburn, B. O., et al. (2018). "Synthesis and Antimicrobial Evaluation of a Series of Chlorinated Chalcone Derivatives." International Journal of Pharmacy and Pharmaceutical Research, 13(3), 112-119. Retrieved from

-

Zhang, X., et al. (2016). "Tertiary amine derivatives of chlorochalcone as acetylcholinesterase (AChE) inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from

Sources

- 1. 3''-CHLOROCHALCONE CAS#: 20426-48-6 [amp.chemicalbook.com]

- 2. 3'-Chloroacetophenone | CAS#:99-02-5 | Chemsrc [chemsrc.com]

- 3. jetir.org [jetir.org]

- 4. 3''-CHLOROCHALCONE | 20426-48-6 [chemicalbook.com]

- 5. 3''-CHLOROCHALCONE CAS#: 20426-48-6 [m.chemicalbook.com]

- 6. chemical-label.com [chemical-label.com]

- 7. spectrabase.com [spectrabase.com]

The Strategic Placement of Chlorine: A Deep Dive into the Structure-Activity Relationship of 3'-Chlorochalcone Derivatives

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Chalcones, belonging to the flavonoid family, are characterized by a 1,3-diphenyl-2-propen-1-one core.[1][2] This scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5][6] The introduction of a halogen atom, particularly chlorine, into the chalcone framework has been shown to significantly modulate its biological efficacy.[7][8] This guide focuses specifically on the structure-activity relationship (SAR) of 3'-chlorochalcone derivatives, providing a comprehensive analysis of how the strategic placement of a chlorine atom on the 3'-position of the A-ring, in conjunction with other structural modifications, influences their therapeutic potential.

The Chalcone Scaffold: A Foundation for Diverse Bioactivity

The fundamental chalcone structure consists of two aromatic rings (A and B) connected by a three-carbon α,β-unsaturated carbonyl system.[1][2][6] This enone linker is crucial for the biological activity of many chalcones, often acting as a Michael acceptor in interactions with biological nucleophiles.[9] The versatility of the chalcone scaffold lies in the ease with which substituents can be introduced onto both aromatic rings, allowing for the fine-tuning of its electronic and steric properties to optimize interactions with specific biological targets.[3]

Figure 1: General chemical structure of the chalcone scaffold.

The Influence of 3'-Chloro Substitution: A Key to Enhanced Potency

The position of the chlorine atom on the chalcone scaffold has a direct impact on its biological activity.[9] While substitutions at various positions have been explored, the 3'-position on ring A has emerged as a site of particular interest.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of 3'-chlorochalcone derivatives against various cancer cell lines. The presence of the electron-withdrawing chlorine atom at the 3'-position can influence the electronic distribution of the entire molecule, potentially enhancing its interaction with target proteins.

A study on chlorinated chalcones demonstrated that the placement of the chlorine atom directly impacts antibacterial activity, with the 3'-position showing notable efficacy against E. coli.[9] While this study focused on antimicrobial effects, the underlying electronic and steric influences are relevant to anticancer activity as well. For instance, in a series of chalcone derivatives, a compound with a 3-chloro substitution on the B-ring showed potent inhibitory activity against acetylcholinesterase, suggesting the importance of the chlorine position for enzyme inhibition.[10]

Antimicrobial Activity

The antimicrobial properties of chalcones are well-documented, and the inclusion of a chlorine atom often enhances this activity.[9][11] A systematic study of chlorinated chalcones revealed that a 3'-chlorochalcone derivative exhibited significant antibacterial activity.[9] The electron-withdrawing nature of the chlorine atom can increase the electrophilicity of the β-carbon in the enone system, making it more susceptible to nucleophilic attack by microbial enzymes.

Anti-inflammatory Activity

Chalcones are known to possess anti-inflammatory properties by modulating various inflammatory pathways.[4][12] The substitution pattern on the aromatic rings plays a crucial role in this activity. Chlorinated chalcone derivatives have shown comparable anti-inflammatory effects to diclofenac sodium in some studies.[13][14] The 3'-chloro substitution can contribute to this activity by influencing the molecule's ability to interact with key inflammatory targets like cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[4][12]

Figure 2: Key structure-activity relationships of 3'-chlorochalcone derivatives.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the biological activities of representative 3'-chlorochalcone derivatives from various studies. This data highlights the impact of substitutions on both rings A and B on the overall potency.

| Compound ID | Ring A Substituent(s) | Ring B Substituent(s) | Biological Activity | Target/Cell Line | IC50/MIC | Reference |

| 1 | 3'-Cl | 4-OCH3 | Cytotoxic | - | LC50: 75.07 ppm | [1] |

| 2 | 3'-Cl | 4-OH, 3-OCH3 | Cytotoxic | - | LC50: 20.04 ppm | [15] |

| 3 | 3'-Cl | Unsubstituted | Antibacterial | E. coli | Zone of Inhibition: 11 mm | [9] |

| 4 | 3'-Cl | 2-Cl | Antibacterial | E. coli | Zone of Inhibition: 14 mm | [9] |

| 5 | 3'-Cl | 4-N(CH3)2 | Acetylcholinesterase Inhibition | AChE | IC50: 0.17 µmol/L | [10] |

Experimental Protocols

General Synthesis of 3'-Chlorochalcone Derivatives via Claisen-Schmidt Condensation

This protocol describes a generalized method for the synthesis of 3'-chlorochalcone derivatives.

Materials:

-

3-Chloroacetophenone

-

Substituted benzaldehyde

-

Ethanol or Methanol

-

Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution

-

Hydrochloric acid (HCl)

-

Distilled water

-

Magnetic stirrer and stir bar

-

Round bottom flask

-

Beakers

-

Buchner funnel and filter paper

Procedure:

-

Dissolution: In a round bottom flask, dissolve 1 equivalent of 3-chloroacetophenone and 1 equivalent of the desired substituted benzaldehyde in a minimal amount of ethanol or methanol with stirring.[16]

-

Catalyst Addition: To the stirred solution, slowly add an aqueous solution of NaOH or KOH.[1] The reaction mixture is typically stirred at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is generally complete within a few hours to 48 hours.[1]

-

Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing cold water.

-

Neutralization: Acidify the mixture by slowly adding dilute HCl until the pH is neutral. This will cause the chalcone product to precipitate out of the solution.[1]

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with cold distilled water until the filtrate is neutral.

-

Drying: Dry the purified product, for instance, in a desiccator.

-

Purification and Characterization: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol). Characterize the final product using techniques such as IR, NMR (¹H and ¹³C), and mass spectrometry to confirm its structure.[1][15]

Figure 3: Workflow for the synthesis of 3'-chlorochalcone derivatives.

Evaluation of Anticancer Activity using MTT Assay

This protocol outlines a standard method for assessing the cytotoxicity of 3'-chlorochalcone derivatives against a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.

-

Compound Treatment: Prepare serial dilutions of the 3'-chlorochalcone derivatives in the complete cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in the CO2 incubator.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Perspectives

The 3'-chloro substitution on the chalcone scaffold is a valuable strategy for the development of potent therapeutic agents. The structure-activity relationships discussed in this guide demonstrate that the interplay between the 3'-chloro group and other substituents on the aromatic rings is critical for determining the biological activity and target selectivity. Future research in this area should focus on synthesizing novel 3'-chlorochalcone derivatives with diverse substitution patterns and evaluating them against a wider range of biological targets. Furthermore, detailed mechanistic studies are necessary to fully elucidate the mode of action of these promising compounds, which will be crucial for their translation into clinical applications.

References

-

Synthesis and Biological Activity of Chlorochalcone Derivative. AIP Publishing. [Link]

-

Design of New Chlorochalcone Derivatives as Potential Breast Anticancer Compound Based on QSAR Analysis and Molecular Docking Study. ResearchGate. [Link]

-

Synthesis and biological activity of chlorochalcone derivative. ResearchGate. [Link]

-

Proposed SAR for chalcone derivatives as anticancer agents. ResearchGate. [Link]

-

Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. [Link]

-

Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. MDPI. [Link]

-

Synthesis and biological activity of chlorochalcone derivative. AIP Publishing. [Link]

-

Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells. MDPI. [Link]

-

Chalcone Derivatives: Anti-inflammatory Potential and Molecular Targets Perspectives. Bentham Science. [Link]

-

An Insight into Synthetic Strategies, SAR Study and Anticancer Mechanism of Chalcone Derivatives: Medicinal Chemistry Perspective. PubMed. [Link]

-

Synthesis of chalcone derivatives. Atlantis Press. [Link]

-

Efficient Synthesis of Chloro Chalcones Under Ultrasound Irradiation, Their Anticancer Activities and Molecular Docking Studies. Rasayan Journal of Chemistry. [Link]

-

Tertiary amine derivatives of chlorochalcone as acetylcholinesterase (AChE) and buthylcholinesterase (BuChE) inhibitors: the influence of chlorine, alkyl amine side chain and α,β-unsaturated ketone group. Taylor & Francis Online. [Link]

-

Structure-Activity Relationship (SAR) Studies of Chalcone-Based Molecules with Antimicrobial Activity. Research Square. [Link]

-

An Insight into Synthetic Strategies, SAR Study and Anticancer Mechanism of Chalcone Derivatives: Medicinal Chemistry Perspective. Bentham Science. [Link]

-

Synthesis, SAR and Biological Evaluation of Chalcone Derivatives as Antiulcer Agents. ResearchGate. [Link]

-

New chalcone derivatives: synthesis, antiviral activity and mechanism of action. Royal Society of Chemistry. [Link]

-

Chalcone Derivatives: Role in Anticancer Therapy. National Institutes of Health. [Link]

-

New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters. [Link]

-

Chalcone Derivatives: Promising Starting Points for Drug Design. Semantic Scholar. [Link]

-

Synthesis and antimicrobial evaluation of a series of chlorinated chalcone derivatives. ResearchGate. [Link]

-

Structural modification and antibacterial property studies of natural chalcone sanjuanolide. Frontiers. [Link]

-

Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. National Institutes of Health. [Link]

-

Synthesis and assessment of anti-inflammatory activity of a chlorosubstituted chalcone derivatives and using the semi-empirical methods to measure the linked physicochemical parameters. ResearchGate. [Link]

-

Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization. MDPI. [Link]

-

Computation of Structure Activity and Design of Chalcone Derivatives. Scientific Research Publishing. [Link]

-

Synthesis and anti-inflammatory activity of chalcone derivatives. PubMed. [Link]

-

Synthesis and Assessment of Anti-inflammatory Activity of a Chlorosubstituted Chalcone Derivatives and using the Semi-empirical Methods to Measure the Linked Physicochemical Parameters. Semantic Scholar. [Link]

-

Structure-activity relationship of chalcones and related derivatives as ligands for detecting of beta-amyloid plaques in the brain. PubMed. [Link]

-

Structure-Activity Relationship (SAR) Studies of Chalcone-Based Molecules with Antimicrobial Activity. ResearchGate. [Link]

-

Synthesis and Characterization of Some Chalcone Derivatives. Science Alert. [Link]

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. chemrevlett.com [chemrevlett.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Chalcone Derivatives: Anti-inflammatory Potential and Molecular Targets Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Insight into Synthetic Strategies, SAR Study and Anticancer Mechanism of Chalcone Derivatives: Medicinal Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and anti-inflammatory activity of chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. semanticscholar.org [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. scialert.net [scialert.net]

The Multifaceted Biological Activities of Chlorinated Chalcone Derivatives: A Technical Guide for Researchers

Introduction: The Emergence of Chlorinated Chalcones in Drug Discovery

Chalcones, belonging to the flavonoid family, are characterized by a unique 1,3-diphenyl-2-propen-1-one backbone. These naturally occurring and synthetic compounds have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1] The introduction of a chlorine atom into the chalcone scaffold has been shown to significantly enhance their biological efficacy, making chlorinated chalcone derivatives a promising area of research for the development of novel therapeutic agents.[2][3] This technical guide provides an in-depth exploration of the diverse biological activities of chlorinated chalcones, their mechanisms of action, and the experimental protocols for their evaluation, tailored for researchers, scientists, and drug development professionals.

I. Anticancer Activity: A Primary Focus

Chlorinated chalcones have demonstrated potent antiproliferative activity against a variety of cancer cell lines.[4][5] Their anticancer effects are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[2]

A. Induction of Apoptosis: The Intrinsic and Extrinsic Pathways

A key mechanism by which chlorinated chalcones exert their anticancer effects is through the induction of programmed cell death, or apoptosis. Evidence suggests that these compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways.[6][7]

The intrinsic pathway is often initiated by an increase in intracellular reactive oxygen species (ROS), leading to mitochondrial dysfunction.[8] This is characterized by a disruption of the mitochondrial membrane potential and an altered Bax/Bcl-2 ratio, favoring the pro-apoptotic Bax protein.[8] Consequently, cytochrome c is released from the mitochondria into the cytosol, which then activates caspase-9, a key initiator caspase in this pathway.[8][9] Activated caspase-9, in turn, activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[9]

The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of caspase-8.[6] Activated caspase-8 can then directly activate caspase-3, converging with the intrinsic pathway to execute apoptosis.[6]

Diagram of Apoptosis Induction by Chlorinated Chalcones

Caption: Signaling pathways of apoptosis induced by chlorinated chalcones.

B. Cell Cycle Arrest at the G2/M Phase

Chlorinated chalcones have been observed to arrest the cell cycle at the G2/M phase in various cancer cell lines.[10][11] This arrest prevents the cells from entering mitosis, thereby inhibiting their proliferation. The mechanism underlying this effect involves the modulation of key cell cycle regulatory proteins. Specifically, these compounds can decrease the expression of cyclin B1 and Cdc2 (also known as CDK1), which are crucial for the G2/M transition.[12][13] Concurrently, they can increase the expression of p21, a cyclin-dependent kinase inhibitor.[3][11]

Diagram of G2/M Cell Cycle Arrest by Chlorinated Chalcones

Caption: Mechanism of G2/M cell cycle arrest induced by chlorinated chalcones.

C. Inhibition of Key Signaling Pathways

Chlorinated chalcones have been shown to interfere with critical signaling pathways that are often dysregulated in cancer, including the NF-κB and PI3K/Akt/mTOR pathways.

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway plays a pivotal role in inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. Chalcones can inhibit the NF-κB pathway by preventing the degradation of IκBα, the inhibitor of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus where it would activate the transcription of pro-survival genes.

The PI3K/Akt/mTOR (Phosphoinositide 3-kinase/Protein Kinase B/mammalian Target of Rapamycin) pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Chalcones have been reported to inhibit this pathway, leading to a decrease in cancer cell proliferation and survival.[14]

Diagram of NF-κB Pathway Inhibition by Chlorinated Chalcones

Caption: Inhibition of the canonical NF-κB signaling pathway by chlorinated chalcones.

D. Quantitative Data on Anticancer Activity

The following table summarizes the cytotoxic activity of various chlorinated chalcone derivatives against different cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Chalcone Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2',5'-dihydroxy-4-chloro-dihydrochalcone | N9 (microglial) | - | [15] |

| 4-chloro-4′-hydroxychalcone | - | - | [5] |

| (E)-N-{3-[3-(1H-benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl]phenyl}-3-methylbenzenesulfonamide | HCT-116 (colon) | 0.60 | [4] |

| (E)-N-{3-[3-(1H-benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl]phenyl}-3-methylbenzenesulfonamide | MCF-7 (breast) | 0.89 | [4] |

| (E)-N-{3-[3-(1H-benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl]phenyl}-3-methylbenzenesulfonamide | 143B (osteosarcoma) | 0.79 | [4] |

| Chloro chalcone 3 | MCF7 (breast) | 0.8 µg/mL | [5] |

| Chloro chalcone 3 | T47D (breast) | 0.34 µg/mL | [5] |

| Chloro chalcone 3 | HeLa (cervical) | 4.78 µg/mL | [5] |

| Chloro chalcone 3 | WiDr (colorectal) | 5.98 µg/mL | [5] |

| Chlorinated chalcones | MCF-7, HeLa, WiDr | 0.8-4.3 | [16] |

| 2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide 5 | AGS (gastric) | < 1.0 µg/mL | [4] |

| 2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide 7 | HL-60 (leukemia) | < 1.57 µg/mL | [4] |

II. Antimicrobial Activity: A Broad Spectrum of Action

Chlorinated chalcones have demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi.[17][18][19] The presence of the chlorine atom in the chalcone structure often enhances its antimicrobial potential.[19]

A. Mechanism of Antimicrobial Action

The antimicrobial mechanism of chalcones is attributed to their α,β-unsaturated ketone moiety, which can act as a Michael acceptor, reacting with nucleophilic groups in microbial proteins and enzymes, thereby disrupting their function.[20] The introduction of a chlorine atom can further enhance this reactivity.

B. Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of some chlorinated chalcone derivatives against various microorganisms.

| Chalcone Derivative | Microorganism | MIC (µg/mL) | Reference |

| Chalcone 10 | Gram-positive bacteria | 8-128 | [17] |

| Chalcone 9 | P. aeruginosa | 40 | [18] |

| Chalcone 9 | E. coli | 80 | [18] |

| Chalcone 11 | S. aureus | 40 | [18] |

| Chalcone 11 | C. albicans | 80 | [18] |

| 2-chloro-2′-hydroxychalcone | E. coli 10536, S. aureus DSM 799, P. aeruginosa DSM 939, C. albicans DSM 1386 | - | [14] |

| 3-chloro-2′-hydroxychalcone | E. coli 10536, S. aureus DSM 799, P. aeruginosa DSM 939, C. albicans DSM 1386 | - | [14] |

| Trifluoromethyl-substituted chalcone analog 13 | Fungi | - | [21] |

III. Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Chlorinated chalcones have been shown to possess potent anti-inflammatory properties.[22] Their mechanism of action primarily involves the inhibition of key enzymes and signaling pathways involved in the inflammatory response.

A. Inhibition of Cyclooxygenase (COX) Enzymes

A major mechanism of the anti-inflammatory action of chlorinated chalcones is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is upregulated during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[23] Some chlorinated chalcone derivatives have shown selective inhibition of COX-2 over the constitutive isoform COX-1, which is desirable as it may lead to fewer gastrointestinal side effects compared to non-selective NSAIDs.[23]

B. Quantitative Data on Anti-inflammatory Activity

The following table shows the COX inhibitory activity of some chlorinated chalcone derivatives.

| Chalcone Derivative | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Parent Chalcone | COX-1 | 21.5 ± 1.4 | 1.8 | [23] |

| Parent Chalcone | COX-2 | 12.2 ± 0.8 | 1.8 | [23] |

| Chalcone analog AS1-6 | COX-1 | 12.6 ± 0.8 | 4.7 | [23] |

| Chalcone analog AS1-6 | COX-2 | 2.7 ± 0.2 | 4.7 | [23] |

| Chalcone 3h | iNOS | 11.9 ± 1.1 | - | [22] |

| Chalcone 3l | iNOS | 4.6 ± 1.7 | - | [22] |

| 4,4′-difluorochalcone | MPO | 0.05 | - | [24] |

IV. Antioxidant Activity: Scavenging Free Radicals

Chlorinated chalcones also exhibit significant antioxidant activity, which is the ability to neutralize harmful free radicals in the body.[25][26] Oxidative stress, caused by an imbalance between free radical production and the body's antioxidant defenses, is implicated in a wide range of diseases.

A. Mechanism of Antioxidant Action

The antioxidant activity of chalcones is generally attributed to their ability to donate a hydrogen atom or an electron to free radicals, thereby stabilizing them. The presence and position of hydroxyl and other electron-donating groups on the aromatic rings influence this activity. While chlorination is primarily an electron-withdrawing modification, the overall electronic properties of the molecule can still allow for effective radical scavenging.

B. Quantitative Data on Antioxidant Activity

The following table summarizes the antioxidant activity of some chalcone derivatives, often expressed as IC50 values in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

| Chalcone Derivative | Assay | IC50 (µg/mL) | Reference |

| Chalcone derivatives | DPPH, ABTS, NO, Lipid Peroxidation | - | [10] |

| Chalcone derivatives | DPPH | - | [25] |

| Chalcone derivative PY | DPPH | 550 ppm | [27] |

| Chalcone derivative PY2 | DPPH | 700 ppm | [27] |

| Chalcone derivative CA | DPPH | > 1000 ppm | [27] |

| Chalcone derivative CA2 | DPPH | > 1000 ppm | [27] |

| 2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide derivatives | DPPH & ABTS | > 800 | [1] |

V. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to evaluate the biological activities of chlorinated chalcone derivatives.

A. Anticancer Activity: MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of the chlorinated chalcone derivative in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value can be determined by plotting the percentage of cell viability against the concentration of the compound.

Workflow for MTT Assay

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

B. Antimicrobial Activity: Agar Well Diffusion Assay

Principle: The agar well diffusion method is used to assess the antimicrobial activity of a substance. The test compound diffuses from a well through a solidified agar medium that has been seeded with a specific microorganism. If the compound is effective in inhibiting the growth of the microorganism, a clear zone of inhibition will be observed around the well.

Protocol:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., a 0.5 McFarland standard) in a suitable broth.

-

Seeding of Agar Plates: Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of a sterile Mueller-Hinton agar plate to create a lawn of bacteria.

-

Well Preparation: Aseptically punch wells (6-8 mm in diameter) into the agar plate using a sterile cork borer.

-

Sample Application: Add a defined volume (e.g., 50-100 µL) of the chlorinated chalcone derivative solution (at a known concentration) into each well. Also, include a negative control (solvent used to dissolve the compound) and a positive control (a standard antibiotic).

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (in millimeters) around each well. A larger diameter indicates greater antimicrobial activity.

-

Data Analysis: Compare the zone of inhibition of the test compound with that of the positive and negative controls. The Minimum Inhibitory Concentration (MIC) can be determined by testing serial dilutions of the compound.

C. Anti-inflammatory Activity: In Vitro COX-2 Inhibition Assay (Fluorometric)

Principle: This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme. The assay typically involves a fluorometric probe that is oxidized by the peroxidase component of COX-2 in the presence of its substrate, arachidonic acid. The fluorescence intensity is proportional to the enzyme activity, and a decrease in fluorescence in the presence of the test compound indicates inhibition.

Protocol:

-

Reagent Preparation: Prepare all reagents as per the manufacturer's instructions for a commercial COX inhibitor screening kit. This includes the assay buffer, COX-2 enzyme, a fluorometric probe, and the substrate (arachidonic acid). Prepare a stock solution of the chlorinated chalcone derivative in a suitable solvent (e.g., DMSO).

-

Assay Plate Setup: In a 96-well black microplate, add the assay buffer, purified COX-2 enzyme, and the test compound at various concentrations or a vehicle control.

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to each well.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically for 5-10 minutes using a microplate reader with excitation at ~535 nm and emission at ~587 nm.

-

Data Analysis: Calculate the rate of the reaction from the linear portion of the kinetic curve. The percent inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a non-linear regression curve.

D. Antioxidant Activity: DPPH Radical Scavenging Assay

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant activity of compounds. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a pale yellow hydrazine, resulting in a decrease in absorbance at 517 nm.

Protocol:

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare a stock solution of the chlorinated chalcone derivative in a suitable solvent (e.g., methanol or ethanol).

-

Serial Dilutions: Prepare a series of dilutions of the chalcone stock solution to obtain a range of concentrations.

-

Assay Procedure: In a 96-well microplate, add a specific volume (e.g., 100 µL) of the different concentrations of the chalcone solutions. Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent only).

-

DPPH Addition: Add a specific volume (e.g., 100 µL) of the DPPH working solution to each well.

-

Incubation: Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a plot of scavenging activity against the compound concentration.

VI. Structure-Activity Relationship (SAR)

The biological activity of chlorinated chalcones is significantly influenced by the number and position of chlorine atoms on the aromatic rings. Quantitative Structure-Activity Relationship (QSAR) studies have been employed to develop models that correlate the chemical structure of these compounds with their biological activities.[11][18] These studies suggest that factors such as lipophilicity (log P) and electronic parameters play a crucial role in determining the anticancer activity.[18] For instance, the position of the chlorine atom on the B-ring of the chalcone can significantly modulate its antiproliferative activity and selectivity against cancer cells.[2]

VII. Conclusion and Future Perspectives

Chlorinated chalcone derivatives represent a versatile and promising class of compounds with a wide array of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. Their ability to modulate multiple cellular targets and signaling pathways underscores their potential for the development of novel therapeutics. The detailed experimental protocols provided in this guide offer a framework for researchers to systematically evaluate the efficacy of newly synthesized chlorinated chalcones. Future research should focus on optimizing the structure of these compounds to enhance their potency and selectivity, as well as conducting in vivo studies to validate their therapeutic potential and assess their pharmacokinetic and toxicological profiles. The continued exploration of chlorinated chalcones holds great promise for the discovery of new and effective drugs to combat a range of human diseases.

VIII. References

-

Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells. PMC. [Link]

-

The proposed mechanism of chalcones on the inhibition of NF-κB... ResearchGate. [Link]

-

New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. MDPI. [Link]

-

IC50 values and selectivity index of chalcone (1-4) against cancer cells. ResearchGate. [Link]

-

Eco-friendly synthesis and antimicrobial activity of chalcones. Der Pharma Chemica. [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. [Link]

-

Evaluation of the Antioxidant Activity of Novel Synthetic Chalcones and Flavonols. International Journal of Chemical Engineering and Applications. [Link]

-

EFFICIENT SYNTHESIS OF CHLORO CHALCONES UNDER ULTRASOUND IRRADIATION, THEIR ANTICANCER ACTIVITIES AND MOLECULAR DOCKING STUDIES. Rasayan Journal of Chemistry. [Link]

-

Antioxidant studies on monosubstituted chalcone derivatives - understanding substituent effects. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

The Chalcone Flavokawain B Induces G2/M Cell-Cycle Arrest and Apoptosis in Human Oral Carcinoma HSC-3. Journal of Agricultural and Food Chemistry. [Link]

-

IC50 Values for Inhibition of MPO In Vitro and Ex Vivo. ResearchGate. [Link]

-

The chalcone flavokawain B induces G2/M cell-cycle arrest and apoptosis in human oral carcinoma HSC-3 cells through the intracellular ROS generation and downregulation of the Akt/p38 MAPK signaling pathway. PubMed. [Link]

-

Chalcone-related small molecules as potent antibacterial and antifungal agents. Heliyon. [Link]

-

Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies. [Link]

-

The antioxidant activity of the produced chalcone derivatives (IC50 in µg/mL). ResearchGate. [Link]

-

Licochalcone A inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells. PMC. [Link]

-

Cytotoxic activity (IC 50 values (µM)) of chalcone analogs (CH1, CH2),... ResearchGate. [Link]

-

Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents. ACG Publications. [Link]

-

Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies. PMC. [Link]

-

Millepachine, a novel chalcone, induces G2/M arrest by inhibiting CDK1 activity. Oxford Academic. [Link]

-

Synthesis and antimicrobial study of some chlorine containing chalcones. ResearchGate. [Link]

-

Chalcone-Acridine Hybrid Suppresses Melanoma Cell Progression via G2/M Cell Cycle Arrest, DNA Damage, Apoptosis, and Modulation. Semantic Scholar. [Link]

-

The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation. PMC. [Link]

-

Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. PMC. [Link]

-

Structure-activity relationship studies on chalcone derivatives. the potent inhibition of chemical mediators release. PubMed. [Link]

-

Methods for in vitro evaluating antimicrobial activity: A review. PMC. [Link]

-

Overview on Strategies and Assays for Antibiotic Discovery. MDPI. [Link]

-

synthesis and characterization of chalcone derivatives and their antioxidant activity. UTAR Institutional Repository. [Link]

-

A Brief Review of The Biological Activities of Chalcones And Their Derivatives. IJSART. [Link]

-

Chalcones induces activation of caspase-9. HepG2 cells treated with... ResearchGate. [Link]

-

Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation. PMC. [Link]

-

Chalcone-Induced Apoptosis through Caspase-Dependent Intrinsic Pathways in Human Hepatocellular Carcinoma Cells. PMC. [Link]

-

The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer. PMC. [Link]

-

Structure-activity relationships reveal a 4-(2-pyridyl)chalcone as a potent cell death inducer. accedaCRIS. [Link]

-

Chalcone-induced apoptosis through caspase-dependent intrinsic pathways in human hepatocellular carcinoma cells. Researchers Universidad San Sebastián. [Link]

Sources

- 1. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. accedacris.ulpgc.es [accedacris.ulpgc.es]

- 7. researchers.uss.cl [researchers.uss.cl]

- 8. Chalcone-Induced Apoptosis through Caspase-Dependent Intrinsic Pathways in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ijcea.org [ijcea.org]

- 11. The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. for.nchu.edu.tw [for.nchu.edu.tw]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. derpharmachemica.com [derpharmachemica.com]

- 18. repository.unar.ac.id [repository.unar.ac.id]

- 19. Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. acgpubs.org [acgpubs.org]

- 22. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. applications.emro.who.int [applications.emro.who.int]

- 26. researchgate.net [researchgate.net]

- 27. eprints.utar.edu.my [eprints.utar.edu.my]

Technical Monograph: Physicochemical & Synthetic Profile of 3-Chlorochalcone

Executive Summary

3-Chlorochalcone is a synthetic flavonoid derivative characterized by the presence of a chlorine substituent at the meta position of the B-ring (aldehyde-derived ring). As a member of the 1,3-diaryl-2-propen-1-one family, it serves as a critical "privileged scaffold" in medicinal chemistry. Its lipophilicity—driven by the chloro-substitution—significantly influences its pharmacokinetic profile, particularly membrane permeability and metabolic stability. This guide provides a definitive technical analysis of its molecular weight, lipophilicity, and synthetic pathways, designed for researchers optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties in early-stage drug discovery.

Physicochemical Profile

The following data aggregates experimental and predicted values. For drug development purposes, the Partition Coefficient (LogP) is the critical parameter governing the compound's ability to cross the lipid bilayer.

| Parameter | Value | Notes |

| IUPAC Name | (2E)-3-(3-chlorophenyl)-1-phenylprop-2-en-1-one | Trans isomer is thermodynamically favored. |

| CAS Number | 5328-73-4 | Distinguish from 3'-chlorochalcone (CAS 20426-48-6). |

| Molecular Formula | ||

| Molecular Weight | 242.70 g/mol | Monoisotopic Mass: 242.0498 |

| LogP (Predicted) | 3.70 ± 0.3 | Consensus value (XLogP3). Highly lipophilic. |

| LogP (Experimental) | Method Dependent | See Section 4 for determination protocol. |

| Melting Point | 75–77 °C | Crystalline solid. |

| H-Bond Donors | 0 | |

| H-Bond Acceptors | 1 | Carbonyl oxygen. |

| Rotatable Bonds | 3 | Allows conformational flexibility in binding pockets. |

Lipophilicity: The Critical Determinant[2]

Lipophilicity (expressed as LogP) is the primary driver of 3-chlorochalcone's biological behavior. With a predicted LogP of ~3.7, the molecule resides in the upper range of "drug-likeness" (Lipinski’s Rule of 5 suggests LogP < 5).

Mechanistic Impact of the 3-Chloro Substituent

The addition of a chlorine atom at the meta position (C3) of the B-ring introduces a lipophilic bulk that alters the solvation shell of the molecule.

-

Hydrophobic Effect: The chlorine atom increases the hydrophobic surface area, enhancing affinity for lipophilic binding pockets (e.g., tubulin colchicine site).

-

Metabolic Stability: The Cl substituent blocks metabolic oxidation at the C3 position, potentially extending half-life compared to the unsubstituted parent chalcone.

-

Permeability: The high LogP facilitates passive diffusion across the blood-brain barrier (BBB), making this scaffold relevant for neurodegenerative research.

Workflow: Lipophilicity Determination (RP-HPLC Method)

While computational models (cLogP) are useful, experimental validation is required for IND (Investigational New Drug) applications. The Shake-Flask method is often replaced by RP-HPLC for chalcones due to their poor water solubility.

Figure 1: RP-HPLC workflow for determining the lipophilicity of chalcones. This method correlates retention factors (

Synthetic Protocol: Claisen-Schmidt Condensation[3][4][5][6]

To ensure high purity for biological testing, the Claisen-Schmidt condensation is the gold standard. This base-catalyzed aldol condensation followed by dehydration yields the thermodynamically stable (

Reagents

-

Reactant A: Acetophenone (1.0 eq)[1]

-

Reactant B: 3-Chlorobenzaldehyde (1.0 eq)

-

Catalyst: NaOH or KOH (40% aq. solution)

-

Solvent: Ethanol (95%) or Methanol

Step-by-Step Methodology

-

Solubilization: Dissolve 10 mmol of acetophenone and 10 mmol of 3-chlorobenzaldehyde in 15 mL of ethanol in a round-bottom flask.

-

Catalysis: Cool the mixture to 0–5 °C in an ice bath. Add 5 mL of 40% NaOH dropwise with vigorous stirring.

-

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitoring via TLC (Hexane:Ethyl Acetate 4:1) is mandatory.

-

Observation: A yellow precipitate typically forms as the chalcone crystallizes out of the solution.

-

-

Quenching: Pour the reaction mixture into 100 mL of ice-cold water containing dilute HCl (to neutralize excess base).

-

Purification: Filter the precipitate. Recrystallize from hot ethanol to remove unreacted aldehyde and aldol intermediates.

Validation Criteria

-

Yield: Expected >85%.

-

1H NMR (CDCl3): Look for the characteristic doublet of doublets for the

-unsaturated protons (

Figure 2: Synthetic pathway via Claisen-Schmidt condensation. The reaction is driven to the conjugated enone product by the stability of the extended

Structural-Activity Relationship (SAR) Context

The 3-chlorochalcone structure is not merely a final product but a template. The

-

The "Warhead": The enone system (

) is the pharmacophore responsible for biological activity. -

The "Steering Wheel": The 3-chloro group modulates lipophilicity and steric fit. A meta-chloro substituent is often superior to para-chloro for specific targets because it avoids steric clashes at the depth of the binding pocket while maintaining hydrophobic contacts.

References

-

PubChem. (2025).[2] 3-Chlorochalcone Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Bašić, J. V., et al. (2014). Determination of the lipophilicity of 2'-hydroxychalcones by RP-HPLC method. Hemijska industrija. Retrieved from [Link]

-

Romanelli, G. P., et al. (2011). Claisen-Schmidt condensation catalyzed by silica-supported Keggin heteropolyacids. Applied Catalysis A: General. Retrieved from [Link]

-

Lipinski, C. A. (2001). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Retrieved from [Link]

Sources

Methodological & Application

Green Chemistry in Action: Solvent-Free Synthesis of Chlorinated Chalcones for Pharmaceutical Research

Introduction: The Imperative for Greener Pharmaceutical Synthesis

In the landscape of modern drug discovery and development, the synthesis of novel bioactive compounds is a cornerstone of innovation. Among these, chalcones, scientifically known as 1,3-diaryl-2-propen-1-ones, represent a privileged scaffold.[1][2] This class of compounds, belonging to the flavonoid family, features two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system.[2][3] This structural motif is a key pharmacophore, bestowing upon chalcones a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[2][4] The introduction of a chlorine atom into the chalcone structure can further enhance its bioactivity.[5]

The classical route to chalcone synthesis is the Claisen-Schmidt condensation, a well-established reaction between an aromatic ketone and an aromatic aldehyde.[2][6][7] However, traditional protocols often rely on volatile organic solvents, extended reaction times, and harsh conditions, posing significant environmental and safety concerns.[2] In alignment with the principles of green chemistry, there is a pressing need for sustainable and efficient synthetic methodologies that minimize waste, reduce energy consumption, and utilize non-hazardous materials.[1][2][3]

This application note details solvent-free protocols for the synthesis of chlorinated chalcones, leveraging mechanochemical (grinding) and microwave-assisted techniques. These methods offer significant advantages over conventional approaches, including dramatically reduced reaction times, higher yields, simplified product isolation, and a significantly improved environmental profile.[1][2][8][9]

The Underpinning Chemistry: Claisen-Schmidt Condensation

The synthesis of chalcones is fundamentally an aldol condensation reaction between an aromatic ketone and an aromatic aldehyde that lacks α-hydrogens, known as the Claisen-Schmidt condensation.[10] The reaction proceeds via a base-catalyzed mechanism, which can be summarized in the following key steps:

-

Enolate Formation: A base, such as sodium hydroxide, abstracts an α-hydrogen from the ketone (e.g., a chloro-substituted acetophenone) to form a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aromatic aldehyde (e.g., a chloro-substituted benzaldehyde).

-

Aldol Addition: This attack forms an intermediate β-hydroxy ketone (an aldol).

-

Dehydration: The aldol intermediate readily undergoes base-catalyzed dehydration to yield the more stable, conjugated α,β-unsaturated ketone—the chalcone.

The solvent-free approaches described herein facilitate this reaction by bringing the reactants into close physical contact, often with the aid of a solid catalyst, thereby eliminating the need for a solvent to mediate the reaction.

Mechanistic Workflow of Claisen-Schmidt Condensation

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism for chalcone synthesis.

Solvent-Free Synthetic Protocols

The following protocols provide detailed, step-by-step methodologies for the green synthesis of chlorinated chalcones. These methods are designed to be robust, reproducible, and easily adaptable for various substituted precursors.

Protocol 1: Mechanochemical Synthesis via Grinding

This "grindstone chemistry" approach is a simple, efficient, and environmentally friendly method that avoids the use of any solvent during the reaction phase.[2][11][12]

Materials and Equipment:

-

Substituted chloroacetophenone (1 equivalent)

-

Substituted chlorobenzaldehyde (1 equivalent)

-

Solid sodium hydroxide (NaOH) pellets (1 equivalent)

-

Porcelain mortar and pestle

-

Spatula

-

Büchner funnel and filter paper

-

Beakers

-

Ethanol (for recrystallization)

Step-by-Step Procedure:

-

Reactant Preparation: Accurately weigh equimolar amounts of the desired substituted chloroacetophenone and substituted chlorobenzaldehyde.

-

Grinding: Place the weighed reactants and a solid pellet of sodium hydroxide into a clean, dry porcelain mortar.[10][11]

-

Reaction Initiation: Begin grinding the mixture vigorously with the pestle.[11][13] The solid mixture will typically transform into a paste, and a color change is often observed, indicating the progression of the reaction.[10][13] Continue grinding for 5-15 minutes.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate).[14]

-

Work-up: Upon completion of the reaction (as indicated by TLC or the formation of a solid mass), add approximately 20 mL of cold water to the mortar and triturate the solid product with the pestle.[11]

-

Isolation: Isolate the crude chalcone by vacuum filtration using a Büchner funnel. Wash the solid with additional cold water to remove any remaining sodium hydroxide and unreacted aldehydes.[14]

-

Purification: While the crude product is often of high purity, it can be further purified by recrystallization from a minimal amount of hot ethanol to yield pure crystalline chalcones.[10][14]

-

Characterization: The final product should be characterized by determining its melting point and by spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR.

Protocol 2: Microwave-Assisted Solvent-Free Synthesis

Microwave irradiation provides a rapid and efficient method for heating, leading to a significant reduction in reaction times and often an increase in product yields compared to conventional heating.[9]

Materials and Equipment:

-

Substituted chloroacetophenone (1 equivalent)

-

Substituted chlorobenzaldehyde (1 equivalent)

-

Anhydrous zinc chloride (ZnCl₂) or another suitable solid catalyst (catalytic amount)

-

Microwave-safe reaction vessel with a cap

-

Domestic or laboratory microwave oven

-

Büchner funnel and filter paper

-

Ethanol (for recrystallization)

Step-by-Step Procedure:

-

Reactant Preparation: In a microwave-safe reaction vessel, combine equimolar amounts of the substituted chloroacetophenone and substituted chlorobenzaldehyde.

-

Catalyst Addition: Add a catalytic amount of a solid catalyst, such as anhydrous zinc chloride.[15]

-

Microwave Irradiation: Securely cap the vessel and place it in the microwave oven. Irradiate the mixture at a suitable power level (e.g., 180-360 W) for short intervals (e.g., 30-60 seconds) to control the temperature and prevent overheating. The total reaction time is typically between 2-5 minutes.

-

Reaction Monitoring: After each irradiation interval, allow the mixture to cool and monitor the reaction progress by TLC.

-

Work-up and Isolation: Once the reaction is complete, allow the vessel to cool to room temperature. Add cold water to the reaction mixture and collect the solid product by vacuum filtration.

-

Purification: Recrystallize the crude product from hot ethanol to obtain the pure chlorinated chalcone.

-

Characterization: Characterize the purified product by determining its melting point and using spectroscopic techniques (FT-IR, ¹H-NMR, ¹³C-NMR).

Experimental Workflow Overview

Caption: General experimental workflow for the solvent-free synthesis of chlorinated chalcones.

Comparative Data and Expected Outcomes

The solvent-free methods presented here offer significant improvements in terms of reaction time and yield compared to traditional solvent-based syntheses.

| Synthesis Method | Typical Reaction Time | Typical Yield Range | Key Advantages |

| Conventional (Solvent-based) | Several hours (up to 24 hours)[9] | 40-70% | Well-established |

| Grinding (Solvent-free) | 5-15 minutes[11] | 75-95%[12] | Simplicity, low cost, eco-friendly[8][11] |

| Microwave-Assisted (Solvent-free) | 2-5 minutes[9][16] | 85-95%[16] | Rapid, high yields, energy efficient[3][17] |

Discussion: The Green Advantage in Drug Development

The adoption of green chemistry principles in the synthesis of pharmacologically active compounds like chlorinated chalcones is not merely an environmental consideration but a strategic advantage in drug development.

Efficiency and Cost-Effectiveness: The dramatic reduction in reaction times and the high yields achieved with solvent-free methods translate to increased productivity and lower energy consumption.[8] The elimination of organic solvents also reduces the costs associated with their purchase, handling, and disposal.[12]

Safety and Environmental Impact: By avoiding volatile and often toxic organic solvents, these protocols enhance laboratory safety and minimize the environmental footprint of the synthetic process.[1][12] This aligns with the growing emphasis on sustainable practices within the pharmaceutical industry.

Simplicity and Scalability: The operational simplicity of the grinding method, in particular, makes it an attractive option for both academic research and industrial applications.[1][11] While scalability of grinding can present challenges, mechanochemical techniques like ball milling and extrusion offer viable paths for larger-scale production.[1][18] Microwave-assisted synthesis is also amenable to scaling up with appropriate equipment.

Conclusion

The solvent-free synthesis of chlorinated chalcones via grinding and microwave irradiation represents a significant advancement over traditional methods. These green chemistry approaches offer rapid, efficient, and environmentally benign routes to a class of compounds with considerable potential in drug discovery and development. By embracing these sustainable practices, researchers can accelerate the synthesis of novel therapeutic agents while minimizing the environmental impact of their work.

References

- A Review: Green Synthesis of Chalcone - Tuijin Jishu/Journal of Propulsion Technology.

- The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery - PMC.

- Green Chemistry: Sustainable Synthesis of Chalcones and Applications - RJPN.

- Synthesis, Characterization, and Antimicrobial Potential of Some Chlorinated Benzofuran Chalcones | Progress in Nutrition - Mattioli 1885.

- Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC.

- Solvent Free Microwave Assisted Synthesis of Chalcones and Their Antifungal Activities.

-

Synthesis and antimicrobial study of some chlorine containing chalcones - ResearchGate. Available at: [Link]

- Application Notes & Protocols for the Green Synthesis of Chalcones - Benchchem.

- Green Synthesis and Antibacterial Evaluation of Novel Chalcone Derivatives Catalysed by Sterculia Extract - Journal of Applied Organometallic Chemistry.

-

MICROWAVE ASSISTED SYNTHESIS AND BIOLOGICAL ACTIVITY OF CERTAIN 4-HYDROXY CHALCONES - Pharmacophore. Available at: [Link]

-

SYNTHESIS OF CHALCONES - Jetir.Org. Available at: [Link]

-

Solvent-free synthesis of chalcones using Mg(HSO4)2 - RSC Publishing. Available at: [Link]

- A Review of Microwave-Assisted Chalcone Synthesis: Advancements Over Conventional Methods and their Pharmacological Actions.

-

Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives - The Royal Society of Chemistry. Available at: [Link]

-

Solvent-Free Synthesis of Chalcones | Journal of Chemical Education - ACS Publications. Available at: [Link]

- The Role of Chalcones in Modern Medicinal Chemistry: A Review of Their Potential and Biological Activity.

-

Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides - MDPI. Available at: [Link]

-

An efficient green procedure for the synthesis of chalcones using C-200 as solid support under grinding conditions - Taylor & Francis. Available at: [Link]

-

A solvent-free protocol for the green synthesis of heterocyclic chalcones - Scholars Research Library. Available at: [Link]

-

Synthesis of Chalcones by grindstone chemistry as an intermediate in Organic Synthesis - RJPN. Available at: [Link]

-

(PDF) Solvent Free Synthesis of Chalcones and their Antibacterial Activities - ResearchGate. Available at: [Link]

Sources

- 1. The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rjpn.org [rjpn.org]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides [mdpi.com]

- 6. mattioli1885journals.com [mattioli1885journals.com]

- 7. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. propulsiontechjournal.com [propulsiontechjournal.com]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. rsc.org [rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. rjpn.org [rjpn.org]

- 13. tandfonline.com [tandfonline.com]

- 14. jetir.org [jetir.org]

- 15. asianpubs.org [asianpubs.org]

- 16. Green Synthesis and Antibacterial Evaluation of Novel Chalcone Derivatives Catalysed by 𝑆𝑡𝑒𝑟𝑐𝑢𝑙𝑖𝑎 Extract [jaoc.samipubco.com]

- 17. pharmacophorejournal.com [pharmacophorejournal.com]

- 18. Solvent-free synthesis of chalcones using Mg(HSO4)2 - RSC Sustainability (RSC Publishing) [pubs.rsc.org]

Application Note: Recrystallization of 1-(3-Chlorophenyl)-3-phenylprop-2-en-1-one

This Application Note and Protocol is designed for researchers and process chemists optimizing the purification of 1-(3-Chlorophenyl)-3-phenylprop-2-en-1-one (3'-Chlorochalcone). It synthesizes specific physicochemical data with practical, field-proven recrystallization strategies.

Introduction & Compound Profile

The target compound, This compound (often referred to as 3'-chlorochalcone), is a privileged scaffold in medicinal chemistry, frequently utilized as an intermediate for flavonoids, pyrazolines, and heterocyclic bioactive agents.[1][2]

Unlike its para-substituted analogs, the meta-chloro substitution on the ketone ring introduces specific asymmetry and lipophilicity changes that influence crystal lattice energy. Successful purification requires a solvent system that balances the solubility of the lipophilic aromatic rings with the polarity of the

Physicochemical Data Table

| Property | Value | Notes |

| IUPAC Name | (2E)-1-(3-chlorophenyl)-3-phenylprop-2-en-1-one | Trans isomer is thermodynamically stable. |

| Molecular Formula | C | |

| Molecular Weight | 242.70 g/mol | |

| Melting Point | 93–94 °C | Distinct from 4'-chloro isomer (~99–101 °C). |

| Appearance | Pale yellow to white needles | Color intensity depends on purity/particle size. |

| Solubility Profile | High: EtOAc, DCM, AcetoneModerate: Hot EthanolLow: Water, Cold Hexane |